2-[4-(Aminomethyl)phenyl]benzoic acid;hydrochloride
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Overview
Description
“2-[4-(Aminomethyl)phenyl]benzoic acid;hydrochloride” is a chemical compound. It is also known as 4-[2-(aminomethyl)phenyl]benzoic acid hydrochloride . It has a molecular weight of 263.72 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, 4-(Phenylazo)benzoic acid, an azobenzene derivative, can be synthesized by reacting p-aminobenzoic acid with nitrosobenzene .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13NO2.ClH/c15-9-12-3-1-2-4-13 (12)10-5-7-11 (8-6-10)14 (16)17;/h1-8H,9,15H2, (H,16,17);1H . This indicates the presence of a chlorine atom, a carboxylic acid group, and an aminomethyl group attached to a phenyl ring.The melting point is greater than 350 °C . Benzoic acid, a related compound, is soluble in water, with a solubility of 3.44 g/L at 25 °C and 56.31 g/L at 100 °C .
Scientific Research Applications
Base-Catalysed Hydrolysis
The study by Bauerová and Ludwig (2000) examined the base-catalysed hydrolysis of phenyl esters of 4-substituted benzoic acids, which includes phenyl 4-aminobenzoate. This research is fundamental in understanding the chemical properties and reactions of aminobenzene derivatives, including 2-[4-(Aminomethyl)phenyl]benzoic acid;hydrochloride (Bauerová & Ludwig, 2000).
Synthesis of Novel Compounds
The synthesis of N-(2-aminophenyl)-4-[N-(pyridinyl-3-methoxycarbonyl)-aminomethyl] benzamide by Li Bo-yu (2003) involved the use of 4-[N-(pyridinyl-3-methoxycarbonyl) aminomethyl] benzoic acid. This demonstrates the application of 2-[4-(Aminomethyl)phenyl]benzoic acid;hydrochloride in synthesizing novel chemical compounds (Li Bo-yu, 2003).
Characterization and Synthesis Studies
Baul et al. (2009) conducted studies on the synthesis and characterization of certain azo-benzoic acids, which can be relevant for understanding the properties of related compounds like 2-[4-(Aminomethyl)phenyl]benzoic acid;hydrochloride (Baul et al., 2009).
Application in Antidepressant Research
Hvenegaard et al. (2012) explored the metabolism of a novel antidepressant, which leads to the formation of a metabolite similar to 2-[4-(Aminomethyl)phenyl]benzoic acid;hydrochloride. This research demonstrates the compound's relevance in pharmacokinetics and drug metabolism (Hvenegaard et al., 2012).
Novel Fluorescence Probes Development
Setsukinai et al. (2003) designed novel fluorescence probes that involved compounds structurally related to 2-[4-(Aminomethyl)phenyl]benzoic acid;hydrochloride, showcasing its potential in developing tools for studying biological and chemical phenomena (Setsukinai et al., 2003).
Mechanism of Action
Target of Action
It’s structurally related to 4-(aminomethyl)benzoic acid, which has been reported to have potent agonistic activity on gpr54, a g protein-coupled receptor . GPR54 plays a crucial role in various physiological processes, including metabolic regulation, mood, and reproduction .
Mode of Action
This change could trigger a cascade of intracellular events, leading to the desired therapeutic effect .
Biochemical Pathways
If it acts on gpr54 like its structural analog, it could influence the downstream signaling pathways associated with this receptor, such as the mapk/erk pathway .
Result of Action
If it acts similarly to 4-(aminomethyl)benzoic acid, it could potentially influence cellular processes by modulating the activity of gpr54 .
properties
IUPAC Name |
2-[4-(aminomethyl)phenyl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.ClH/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17;/h1-8H,9,15H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIOPDNGNIUFEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Aminomethyl)phenyl]benzoic acid;hydrochloride |
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